molecular formula C12H12N4O B2812301 N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide CAS No. 2361641-72-5

N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide

Cat. No. B2812301
CAS RN: 2361641-72-5
M. Wt: 228.255
InChI Key: ZCXRYBIEJVTKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide” is a chemical compound. It is a type of pyrazole-based ligand . Pyrazole-based ligands are known for their unique coordination with metal ions and are often used as precursors for the development of metalloenzymes .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, is typically achieved through the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The corresponding solvated or non-solvated Fe (II) salts were also synthesized .


Molecular Structure Analysis

These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal . The structure of the resulting complexes was measured by SQUID magnetometry, Evans NMR, differential scanning calorimetry, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The complexes of “this compound” display interesting properties. For example, in the solid state, [Fe ( bppCSNH2) 2] 2+ salts persist in the low spin state below 350 K . By contrast, the complexes of bppCSNHMe both display abrupt spin crossover (SCO) above 300 K .

Future Directions

The retrieved papers suggest that pyrazole-based ligands, such as “N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide”, can be used as a model for further developments in catalytic processes relating to catecholase activity . This indicates a promising future direction for the research and application of this compound.

properties

IUPAC Name

N-[(6-pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12(17)13-9-10-5-3-6-11(15-10)16-8-4-7-14-16/h2-8H,1,9H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXRYBIEJVTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.